molecular formula C7H4BrFO2 B146589 2-Bromo-3-fluorobenzoic acid CAS No. 132715-69-6

2-Bromo-3-fluorobenzoic acid

Cat. No. B146589
Key on ui cas rn: 132715-69-6
M. Wt: 219.01 g/mol
InChI Key: KQRCBMPPEPNNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633186B2

Procedure details

In a 1 L, three necked flask fitted with a dropping funnel and a thermometer were charged 2-bromo-3-fluorobenzoic acid (Example 134 g) (28.23 g, 0.13 mol) and concentrated H2SO4 (200 mL). After cooling to 0° C., HNO3 (70%, 16.0 mL) was added dropwise over 30 min, keeping the temperature between 0 to 10° C. After 1 h, the reaction mixture was poured into the crushed ice keeping the temperature below 20° C. The mixture was extracted with EtOAc (2×200 mL), the combined extract was washed with brine and dried with MgSO4. The filtrate was evaporated to give 27.27 g (77%) of a mixture of 2-bromo-3-fluoro-6-nitrobenzoic acid and 2-bromo-3-fluoro-5-nitrobenzoic acid (1:0.4) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ 8.33 (dd, J=9.6, 4.8 Hz, 1H), 7.21 (dd, J=10.0, 8.0 Hz, 1H).
Quantity
134 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[Br:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[C:7]([N+:12]([O-:14])=[O:13])[C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1F
Name
Quantity
200 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L, three necked flask fitted with a dropping funnel
CUSTOM
Type
CUSTOM
Details
between 0 to 10° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=O)O)C(=CC=C1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 27.27 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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